- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,

Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)

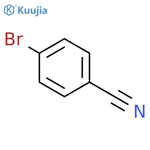

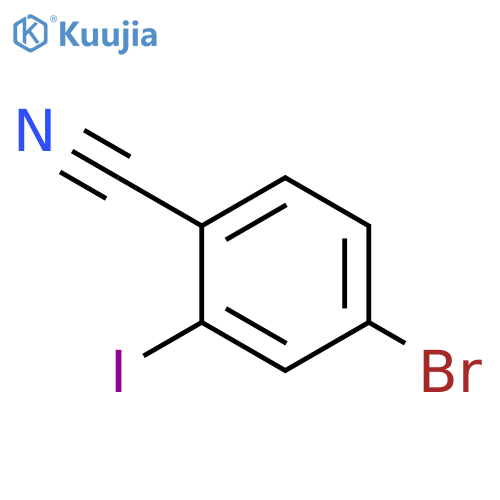

4-BROMO-2-IODOBENZONITRILE structure

Nombre del producto:4-BROMO-2-IODOBENZONITRILE

Número CAS:944276-67-9

MF:C7H3BrIN

Megavatios:307.91389298439

MDL:MFCD09907887

CID:1984012

PubChem ID:91882193

4-BROMO-2-IODOBENZONITRILE Propiedades químicas y físicas

Nombre e identificación

-

- 4-BROMO-2-IODOBENZONITRILE

- 4-Bromo-2-iodobenzonitrile (ACI)

- Z1269171113

- 944276-67-9

- CS-0089796

- EN300-1721002

- MFCD09907887

- SY308255

- AKOS026751482

- DB-367452

- BS-50574

- H11197

- SCHEMBL16534885

-

- MDL: MFCD09907887

- Renchi: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

- Clave inchi: AAUCVXUNVYKWPB-UHFFFAOYSA-N

- Sonrisas: N#CC1C(I)=CC(Br)=CC=1

Atributos calculados

- Calidad precisa: 306.84936g/mol

- Masa isotópica única: 306.84936g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 162

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 23.8Ų

- Xlogp3: 3

4-BROMO-2-IODOBENZONITRILE PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032818-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 250mg |

$494.40 | 2023-08-31 | |

| Alichem | A013032818-500mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 500mg |

$863.90 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 25g |

¥3829.00 | 2024-04-24 | |

| ChemScence | CS-0089796-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 250mg |

$45.0 | 2022-04-26 | |

| ChemScence | CS-0089796-1g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 1g |

$85.0 | 2022-04-26 | |

| ChemScence | CS-0089796-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 25g |

$862.0 | 2022-04-26 | |

| ChemScence | CS-0089796-10g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 10g |

$383.0 | 2022-04-26 | |

| TRC | B678775-50mg |

4-Bromo-2-Iodobenzonitrile |

944276-67-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-5g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 5g |

¥1198.00 | 2024-04-24 | |

| abcr | AB512679-5 g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 5g |

€420.00 | 2022-07-29 |

4-BROMO-2-IODOBENZONITRILE Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

Referencia

- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

Referencia

- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C

Referencia

- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

Referencia

- Preparation and use of magnesium amides, United States, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

Referencia

- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

Referencia

- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C

Referencia

- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,

4-BROMO-2-IODOBENZONITRILE Raw materials

4-BROMO-2-IODOBENZONITRILE Preparation Products

4-BROMO-2-IODOBENZONITRILE Literatura relevante

-

Dongwook Lee,Xiao Ma,Jaehun Jung,Eun Jeong Jeong,Hossein Hashemi,Avi Bregman,John Kieffer,Jinsang Kim Phys. Chem. Chem. Phys. 2015 17 19096

944276-67-9 (4-BROMO-2-IODOBENZONITRILE) Productos relacionados

- 473403-75-7((Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide)

- 1396882-21-5(N-{4-(2-carbamoylphenyl)carbamoyl-1,3-oxazol-2-yl}pyrazine-2-carboxamide)

- 2755719-76-5(3-Chloro-2,4'-dimethyl-1,1'-biphenyl)

- 1049978-05-3((2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid)

- 2320376-13-2(2-(thiomorpholine-4-carbonyl)quinoxaline)

- 2091456-91-4(4H-1,2,4-Triazole-3-carboxaldehyde, 4-[4-(1-methylethyl)phenyl]-)

- 2091619-06-4((1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine)

- 1549578-62-2(1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)-)

- 2763919-52-2([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)

- 1804569-71-8(Ethyl 6-amino-2-cyano-3-(trifluoromethoxy)pyridine-4-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):186.0/552.0